molecular formula C24H24ClN5O2S B2665994 N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1163295-08-6

N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2665994
M. Wt: 482
InChI Key: WOUKZUIDGQNTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is known as N-Benzyl-2-{[6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide . It has a molecular formula of C24H24ClN5O2S, an average mass of 481.998 Da, and a monoisotopic mass of 481.133911 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 133.8±0.5 cm3, and a molar volume of 356.9±7.0 cm3 . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . The compound has an ACD/LogP of 3.58, an ACD/LogD (pH 5.5) of 3.51, an ACD/BCF (pH 5.5) of 275.64, and an ACD/KOC (pH 5.5) of 1942.71 . The polar surface area of the compound is 105 Å2, and its polarizability is 53.0±0.5 10-24 cm3 . The surface tension of the compound is 53.2±7.0 dyne/cm .

Scientific Research Applications

  • Anti-tubercular agents

    • A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • The compounds were synthesized and their anti-tubercular activity was evaluated .
    • Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
  • Reactions at the benzylic position

    • The benzylic position is a site of high reactivity in organic chemistry .
    • Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, oxidation .
    • The reactions are typically carried out using N-bromosuccinimide (NBS) or similar reagents .

properties

IUPAC Name

N-benzyl-2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-18-9-11-19(25)12-10-18)33-15-20(31)26-13-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKZUIDGQNTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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